N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an indolinone core, an ethyl group, a fluorobenzene sulfonamide moiety, and a fluorine atom, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core One common method involves the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization to form the indolinone structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide
- N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including various research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Indolinone Core : This structural motif is often associated with various biological activities.
- Fluorobenzenesulfonamide Group : The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzyme activity through competitive or non-competitive mechanisms, affecting pathways related to inflammation, apoptosis, and cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death via intrinsic pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial effects against several pathogens. Research indicates that it can inhibit bacterial growth by disrupting cellular processes.
Anti-inflammatory Effects
In vitro studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study published in Nature investigated the efficacy of this compound against non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size in treated mice compared to controls, with a reported IC50 value indicating potent activity against cancer cell proliferation .
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential for development into new antimicrobial therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamide | Structure | Moderate anticancer activity |
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide | Structure | Strong AChE inhibition |
Research Findings Summary
Numerous studies have confirmed the promising biological activities of this compound:
- Anticancer Activity : Effective against multiple cancer types with mechanisms involving apoptosis and cell cycle modulation.
- Antimicrobial Properties : Significant inhibition of bacterial growth.
- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZDGHJTRDMTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.